4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one is a boronic ester-functionalized lactam (pyrrolidinone) with the molecular formula C₁₁H₁₈BNO₃. The compound features a dioxaborolane group, a common protecting group for boronic acids, which enhances stability and facilitates handling in synthetic applications . This structural motif is widely employed in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, due to its compatibility with palladium catalysts . The pyrrolidinone core introduces a polar, nitrogen-containing heterocycle, making the compound valuable in pharmaceutical and materials chemistry for constructing complex architectures.
Properties
CAS No. |
1657004-39-1 |
|---|---|
Molecular Formula |
C10H18BNO3 |
Molecular Weight |
211.07 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18BNO3/c1-9(2)10(3,4)15-11(14-9)7-5-8(13)12-6-7/h7H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
JXLIVKARNXYNER-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)NC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a boronic ester precursor. One common method is the coupling of pyrrolidin-2-one with bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to yield corresponding alcohols or amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one is widely used in scientific research due to its reactivity and stability. Some applications include:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the activation of the boronic ester and the formation of a palladium-boron intermediate .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Position of Boronic Ester: The target compound has the dioxaborolane group directly attached to the pyrrolidinone ring, which may increase steric hindrance but improve electronic modulation for coupling reactions. In contrast, analogues like 1-(4-(dioxaborolan-2-yl)phenyl)pyrrolidin-2-one (CAS 1003309-09-8) feature a phenyl spacer, enhancing π-conjugation for materials science applications . The terpyridine derivatives in (e.g., 4′-(dioxaborolan-2-yl)-2,2′:6′,2″-terpyridine) utilize the boronic ester for coordinating transition metals like iron(II), highlighting its versatility in supramolecular chemistry .
Heterocycle Diversity :
- Pyridines (), pyrimidines (), and morpholines () are common scaffolds. For instance, 2-(1-pyrrolidinyl)-5-(dioxaborolan-2-yl)pyrimidine (CAS 1015242-07-5) is tailored for nucleotide-like drug candidates , whereas morpholine derivatives () may target G-protein-coupled receptors.
Reactivity in Cross-Coupling Reactions
The dioxaborolane group in the target compound enables participation in Suzuki-Miyaura couplings, a reaction extensively documented for aryl boronic esters . However, steric effects from the tetramethyl groups and the pyrrolidinone ring may slow transmetallation compared to less hindered analogues like phenylboronic esters.
Physical and Stability Properties
- Stability : The dioxaborolane group improves hydrolytic stability compared to free boronic acids. However, derivatives like 1-(4-(dioxaborolan-2-yl)phenyl)pyrrolidin-2-one () require storage at 2–8°C under dry conditions to prevent decomposition .
- Solubility: Pyrrolidinone derivatives generally exhibit higher polarity and aqueous solubility than purely aromatic analogues (e.g., ’s morpholine compound), which may contain lipophilic trifluoromethyl groups .
Biological Activity
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one is a boron-containing compound that has garnered attention in organic synthesis and pharmaceutical development. Its unique structure allows it to function as a versatile building block in various chemical reactions. This article aims to explore the biological activity of this compound, its applications in medicinal chemistry, and relevant case studies.
The compound's molecular formula is with a molecular weight of 287.16 g/mol. It features a pyrrolidinone ring substituted with a dioxaborolane moiety, which enhances its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound primarily stems from its interactions with biological targets involved in various disease pathways. Key areas of interest include:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including multidrug-resistant organisms.
- Anticancer Properties : Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented.
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit protective effects on neuronal cells.
Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyrrolidinone derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Mycobacterium abscessus. The minimum inhibitory concentration (MIC) ranged between 4–8 μg/mL for these pathogens. This highlights its potential for development as an antibacterial agent targeting drug-resistant infections .
Case Study 2: Anticancer Mechanisms
Research focusing on the inhibition of DNA gyrase by pyrrolidinone derivatives revealed that this compound effectively disrupts bacterial DNA replication processes. The inhibition mechanism involves binding to the enzyme's active site, preventing its function in DNA supercoiling and replication. This property is particularly valuable in designing new antibiotics .
Case Study 3: Neuroprotective Properties
Preliminary investigations into the neuroprotective effects of the compound indicate that it may shield neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases where oxidative stress plays a critical role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
